molecular formula C9H9BrN2O2 B2784066 N-(3-bromo-2-methoxypyridin-4-yl)prop-2-enamide CAS No. 2396580-29-1

N-(3-bromo-2-methoxypyridin-4-yl)prop-2-enamide

Cat. No.: B2784066
CAS No.: 2396580-29-1
M. Wt: 257.087
InChI Key: FFJFVXBUKKSRKC-UHFFFAOYSA-N
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Description

N-(3-bromo-2-methoxypyridin-4-yl)prop-2-enamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 3-position, a methoxy group at the 2-position, and a prop-2-enamide group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-2-methoxypyridin-4-yl)prop-2-enamide typically involves the reaction of 3-bromo-2-methoxypyridine with prop-2-enamide under specific conditions. One common method involves the use of a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position of the pyridine ring. The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base. The final step involves the coupling of the brominated and methoxylated pyridine with prop-2-enamide under conditions that promote amide bond formation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods may also involve purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-2-methoxypyridin-4-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

N-(3-bromo-2-methoxypyridin-4-yl)prop-2-enamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methoxypyridin-4-yl)prop-2-enamide: Similar structure with a chlorine atom instead of bromine.

    N-(3-bromo-2-hydroxypyridin-4-yl)prop-2-enamide: Similar structure with a hydroxyl group instead of a methoxy group.

    N-(3-bromo-2-methoxypyridin-4-yl)but-2-enamide: Similar structure with a but-2-enamide group instead of prop-2-enamide.

Uniqueness

N-(3-bromo-2-methoxypyridin-4-yl)prop-2-enamide is unique due to the combination of the bromine and methoxy groups on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-(3-bromo-2-methoxypyridin-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c1-3-7(13)12-6-4-5-11-9(14-2)8(6)10/h3-5H,1H2,2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJFVXBUKKSRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1Br)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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